molecular formula C13H11N3O B8193456 (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8193456
M. Wt: 225.25 g/mol
InChI Key: DFVNFIDPLVNGNQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a phenyl group, a pyrimidine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable phenyl-substituted oxirane in the presence of a base, leading to the formation of the oxazole ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole serves as a versatile building block for the synthesis of complex heterocyclic compounds

Biology

Biologically, this compound has shown promise in the development of new drugs due to its potential interactions with biological targets. It can be used as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.

Medicine

In medicine, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a valuable candidate for further research and development.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. Its applications in the development of new materials with enhanced properties are of significant interest.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

Compared to these similar compounds, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole offers a unique combination of structural features that enhance its reactivity and biological activity. Its distinct oxazole ring, in conjunction with the phenyl and pyrimidine groups, provides a versatile scaffold for the development of new molecules with diverse applications.

Properties

IUPAC Name

(4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)11-9-17-13(16-11)12-14-7-4-8-15-12/h1-8,11H,9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVNFIDPLVNGNQ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.